PF-04859989 hydrochloride

Catalog No.
S539126
CAS No.
177943-33-8
M.F
C9H11ClN2O2
M. Wt
214.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PF-04859989 hydrochloride

CAS Number

177943-33-8

Product Name

PF-04859989 hydrochloride

IUPAC Name

(3S)-3-amino-1-hydroxy-3,4-dihydroquinolin-2-one;hydrochloride

Molecular Formula

C9H11ClN2O2

Molecular Weight

214.65 g/mol

InChI

InChI=1S/C9H10N2O2.ClH/c10-7-5-6-3-1-2-4-8(6)11(13)9(7)12;/h1-4,7,13H,5,10H2;1H/t7-;/m0./s1

InChI Key

WZOBDOKCHIUXAY-FJXQXJEOSA-N

SMILES

Array

Canonical SMILES

C1C(C(=O)N(C2=CC=CC=C21)O)N.Cl

Isomeric SMILES

C1[C@@H](C(=O)N(C2=CC=CC=C21)O)N.Cl

PF-04859989 is an inhibitor of kynurenine aminotransferase II (KAT II; IC50s = 0.032 and 0.263 µM for human and rat recombinant enzymes, respectively). It is selective for KAT II over KAT I, -III, and -IV (IC50s = 21.6, 107, and >50 µM, respectively). In vivo, PF-04859989 (10 mg/kg, s.c.) reduces basal striatum, prefrontal cortex, and hippocampus kynurenic acid levels in rats. It prevents ketamine- or amphetamine-induced disruption of auditory gating in rats, as well as prevents ketamine-induced deficits in spatial memory in non-human primates. PF-04859989 also inhibits glutamate oxaloacetate transaminase 1 (GOT1; IC50 = 8 µM) and reduces the viability of PaTu 8988t and PaTu 8902 pancreatic cancer cells in a concentration-dependent manner.

PF-04859989 hydrochloride (CAS 177943-33-8) is a highly potent, brain-penetrant, and irreversible inhibitor of kynurenine aminotransferase II (KAT II) [1]. Engineered with a low molecular weight (MW 214.65) and exceptional ligand efficiency, it selectively targets the pyridoxal phosphate (PLP) cofactor to suppress the synthesis of kynurenic acid (KYNA) [1]. Supplied as a water-soluble hydrochloride salt, this compound is specifically optimized for direct aqueous formulation, making it a highly processable and reliable precursor for in vivo neuropharmacological models, behavioral assays, and translational psychiatric research .

Procuring generic KAT II inhibitors or alternative structural classes often compromises in vivo efficacy due to poor blood-brain barrier (BBB) penetrance, species-dependent potency shifts, or off-target effects [1]. Older benchmarks like (S)-ESBA exhibit limited central nervous system availability when administered systemically, while reversible analogs such as NS-1502 or BFF-122 require significantly higher concentrations to maintain target suppression, increasing the risk of off-target toxicity [1]. Furthermore, utilizing the free base form of PF-04859989 necessitates organic co-solvents like DMSO that can introduce artifacts in sensitive behavioral assays . The hydrochloride salt is specifically engineered to provide immediate aqueous solubility for sterile saline-based dosing, ensuring reproducible pharmacokinetics and unconfounded behavioral readouts.

Nanomolar Target Affinity vs. First-Generation Inhibitors

PF-04859989 demonstrates an IC50 of 23 nM against human KAT II, representing a massive potency advantage over earlier heterocyclic inhibitors like BFF-122 (IC50 ~15-20 µM) and NS-1502 (IC50 = 315 µM) [REFS-1, REFS-2]. Furthermore, it maintains a >460-fold selectivity margin over related aminotransferases (KAT I, III, and IV)[1].

Evidence DimensionEnzymatic inhibition potency (IC50)
Target Compound Data23 nM (hKAT II)
Comparator Or BaselineBFF-122 (15-20 µM) and NS-1502 (315 µM)
Quantified Difference>600-fold higher potency vs. BFF-122
ConditionsRecombinant human KAT II functional enzyme assay

Enables ultra-low dosing regimens in preclinical models, minimizing the risk of off-target toxicity or metabolic burden.

Enhanced Aqueous Solubility for In Vivo Formulation

The hydrochloride salt form of PF-04859989 achieves an aqueous solubility of 20 mg/mL, allowing for direct dissolution in sterile saline or water . In contrast, the free base form (CAS 34783-48-7) typically requires DMSO or other organic excipients for stable solubilization .

Evidence DimensionAqueous solubility for dosing
Target Compound Data20 mg/mL in H2O (clear solution)
Comparator Or BaselinePF-04859989 free base (requires organic excipients)
Quantified DifferenceDirect saline compatibility vs. excipient dependency
ConditionsRoom temperature dissolution for in vivo formulation

Eliminates the need for organic co-solvents in subcutaneous injections, preventing solvent-induced behavioral artifacts in sensitive neurocognitive assays.

Superior Central Nervous System Penetrance vs. (S)-ESBA

Unlike earlier benchmark compounds such as (S)-ESBA, which suffer from poor central availability and species-specific potency shifts, PF-04859989 is highly brain-penetrant [1]. Systemic administration of PF-04859989 (10 mg/kg, s.c.) successfully reduces extracellular kynurenic acid (KYNA) levels in the rat brain by 50% [2].

Evidence DimensionIn vivo brain target engagement
Target Compound Data50% reduction in brain KYNA at 10 mg/kg (s.c.)
Comparator Or Baseline(S)-ESBA (limited brain penetrance via systemic routes)
Quantified DifferenceEnables effective systemic dosing
ConditionsIn vivo pharmacokinetic and efficacy studies in rats

Allows researchers to use standard systemic dosing routes (s.c. or i.p.) rather than requiring invasive intracerebroventricular (ICV) infusions.

Cofactor-Directed Covalent Binding Profile

PF-04859989 operates as an irreversible inhibitor by forming a stable enamine adduct exclusively with the pyridoxal phosphate (PLP) cofactor, rather than forming a covalent bond with the KAT II protein itself [1]. This distinguishes it from traditional irreversible protein-binding inhibitors that carry a higher risk of triggering hapten-mediated immune responses [1].

Evidence DimensionCovalent binding target
Target Compound DataPLP-cofactor adduct formation
Comparator Or BaselineTraditional irreversible inhibitors (direct protein alkylation)
Quantified DifferenceEliminates direct protein-hapten formation
ConditionsX-ray crystallography and 13C NMR structural characterization

Provides the sustained target suppression of an irreversible inhibitor without the typical immunotoxicity risks associated with protein-reactive compounds.

Preclinical Models of Schizophrenia and Cognitive Impairment

Due to its exceptional brain penetrance and nanomolar potency, PF-04859989 hydrochloride is the optimal choice for systemic dosing in rodent models to reverse ketamine- or amphetamine-induced cognitive deficits, directly lowering central KYNA levels without invasive ICV administration [1].

Sleep Architecture and Neurodevelopmental Assays

In studies evaluating rapid eye movement (REM) and non-REM sleep dynamics, the high aqueous solubility of the hydrochloride salt allows for precise, solvent-free saline formulations. This is critical to avoid confounding behavioral baselines that often occur when using DMSO-solubilized free base compounds [1].

Structural Biology and Co-Crystallization Studies

With a high ligand efficiency (LE = 0.82) and a unique PLP-adduct mechanism, PF-04859989 serves as a premium reference ligand for X-ray crystallography and NMR studies of PLP-dependent enzymes, reliably stabilizing the enzyme-cofactor complex [2].

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

214.0509053 Da

Monoisotopic Mass

214.0509053 Da

Heavy Atom Count

14

Dates

Last modified: 08-15-2023

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